Gluconate Calcium

Description

Properties

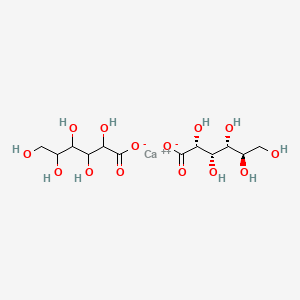

Molecular Formula |

C12H22CaO14 |

|---|---|

Molecular Weight |

430.37 g/mol |

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4+,5-;;/m1../s1 |

InChI Key |

NEEHYRZPVYRGPP-ZBHRUSISSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Cellular Signaling Mechanisms of Calcium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium gluconate is a fundamental therapeutic agent used to correct hypocalcemia and to counteract the cellular excitotoxicity associated with hyperkalemia and hypermagnesemia. Its mechanism of action, particularly in the context of cardiac emergencies, extends beyond simple ion replenishment, delving into the intricate regulation of cell membrane potential and intracellular signaling cascades. This technical guide provides an in-depth exploration of calcium gluconate's role in cell signaling. It begins by elucidating its primary function in stabilizing the cardiac membrane potential during hyperkalemia, examining the competing and complementary theories of threshold potential modulation and Ca²⁺-dependent conduction. The guide further explores the broader implications of increased extracellular calcium on canonical second messenger pathways, including the activation of Protein Kinase C (PKC) and its interplay with G-Protein Coupled Receptors (GPCRs). Quantitative data from clinical and preclinical studies are summarized, and a detailed experimental protocol for measuring intracellular calcium mobilization is provided to facilitate further research in this domain.

Introduction: The Role of Calcium in Cellular Function

Calcium ions (Ca²⁺) are ubiquitous and versatile intracellular messengers that govern a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene transcription, and apoptosis. The cell maintains a steep electrochemical gradient, with cytosolic free Ca²⁺ concentrations kept at approximately 100 nM, which is 20,000- to 100,000-fold lower than the extracellular concentration. This gradient allows for rapid and localized Ca²⁺ influx through various channels, triggering specific signaling events.

Calcium gluconate serves as a soluble and bioavailable source of elemental calcium, which, upon administration, directly increases extracellular Ca²⁺ levels. While its most recognized clinical application is the emergency management of cardiotoxicity from hyperkalemia, its effects are rooted in fundamental principles of cell signaling and membrane electrophysiology.

Pharmacokinetics and Bioavailability

Upon intravenous administration, calcium gluconate dissociates into calcium and gluconate ions. The elemental calcium immediately contributes to the extracellular pool of ionized calcium, which is the physiologically active form. This rapid increase in extracellular Ca²⁺ is critical for its immediate therapeutic effects, particularly in stabilizing cardiac cell membranes.

Core Mechanism of Action in Cardiac Myocytes

The primary indication for emergency administration of calcium gluconate is to counteract the cardiotoxic effects of hyperkalemia. Elevated extracellular potassium ([K⁺]ₑ) depolarizes the resting membrane potential of cardiomyocytes, moving it closer to the threshold potential required for firing an action potential. This persistent depolarization has two detrimental effects: it increases myocardial excitability, predisposing to arrhythmias, and it inactivates voltage-gated sodium channels, leading to slowed conduction and eventual cardiac arrest.

Calcium gluconate does not lower serum potassium levels; instead, it rapidly antagonizes the cardiac effects of hyperkalemia through direct electrochemical actions on the myocyte membrane. Two primary mechanisms have been proposed to explain this cardioprotective effect.

The "Membrane Stabilization" Hypothesis

The classical explanation for calcium's effect is "membrane stabilization." This is not achieved by restoring the resting membrane potential, but by altering the threshold potential. An increase in extracellular Ca²⁺ concentration makes the threshold potential more positive (less negative), thereby increasing the voltage difference between the resting potential and the threshold potential. This effectively restores the excitability margin that was diminished by hyperkalemia, making the cell less prone to aberrant firing.

This modulation of the threshold potential is thought to occur via two principal biophysical interactions with voltage-gated sodium channels:

-

Electrostatic Shielding: The surface of the cell membrane and its embedded proteins, including ion channels, carry a net negative charge. Positively charged extracellular ions, like Ca²⁺, are attracted to this surface, creating an electrical field. An increased concentration of Ca²⁺ enhances this "shielding" effect, altering the local transmembrane voltage sensed by the channel's voltage-sensing domains. This makes the channel less sensitive to changes in the overall membrane potential, requiring a greater degree of depolarization to activate, thus raising the threshold potential.

-

Allosteric Channel Modulation: Calcium ions can directly bind to negatively charged residues on the external surface and within the pore of voltage-gated sodium channels. This binding can induce conformational changes that physically alter the channel's gating properties, making it more difficult to open. This allosteric modulation contributes to raising the activation threshold.

Caption: Logical flow of the "Membrane Stabilization" hypothesis.

The "Ca²⁺-Dependent Conduction" Hypothesis

While "membrane stabilization" is a long-held theory, recent experimental evidence suggests an alternative or complementary mechanism. Studies using canine cardiac preparations have shown that while calcium administration normalizes conduction velocity and the QRS interval on an ECG, it does not actually restore the resting membrane potential or action potential duration.

This has led to the hypothesis that in the setting of severe hyperkalemia, where sodium channels are largely inactivated, an increase in extracellular Ca²⁺ promotes conduction through a different pathway: L-type calcium channels. According to this model, the elevated Ca²⁺ concentration enhances a small, residual calcium current, allowing the electrical impulse to propagate from cell to cell, effectively bypassing the sodium channel "blockade." This mechanism provides a direct rationale for why calcium is most effective when conduction abnormalities (e.g., QRS widening) are present.

Caption: The "Ca²⁺-Dependent Conduction" hypothesis.

Quantitative Data Summary

While precise molecular-level quantitative data are sparse, clinical and preclinical studies provide valuable parameters regarding the effects of calcium gluconate.

Table 1: Clinical and Pharmacodynamic Parameters of Intravenous Calcium Gluconate

| Parameter | Value / Observation | Clinical Context |

|---|---|---|

| Typical IV Dose | 10-30 mL of 10% solution | Hyperkalemia with ECG changes |

| Elemental Calcium | 93 mg (4.65 mEq) per 10 mL of 10% solution | N/A |

| Onset of Action | 1-5 minutes | Cardioprotective effect in hyperkalemia |

| Duration of Action | 30-60 minutes | Cardioprotective effect in hyperkalemia |

| Effect on ECG | Narrows widened QRS complex | Hyperkalemia |

| Effect on RMP | No significant restoration | Experimental hyperkalemia model |

| Effect on Conduction | Restores conduction velocity | Experimental hyperkalemia model |

Table 2: Preclinical Anti-Inflammatory Effects of Calcium Gluconate

| Parameter Measured | Observation | Experimental Model |

|---|---|---|

| Paw TNF-α Levels | Significantly lower vs. control | Collagen-Induced Arthritis (CIA) in mice |

| Paw IL-6 Levels | Significantly lower vs. control | Collagen-Induced Arthritis (CIA) in mice |

| Splenocyte TNF-α | Significantly lower vs. control | Collagen-Induced Arthritis (CIA) in mice |

| Splenocyte IL-6 | Significantly lower vs. control | Collagen-Induced Arthritis (CIA) in mice |

Note: The data in Table 2 suggest immunomodulatory roles for calcium that are distinct from its acute effects on cell excitability.

Broader Roles in Intracellular Signaling

Beyond its immediate effects on membrane potential, an increase in extracellular Ca²⁺ can influence intracellular signaling cascades, primarily by modulating the influx of Ca²⁺, which acts as a second messenger.

G-Protein Coupled Receptor (GPCR) - Phospholipase C (PLC) Pathway

Many GPCRs, upon activation by their specific ligands (e.g., hormones, neurotransmitters), couple to the Gαq subunit of a heterotrimeric G protein. This activates the enzyme Phospholipase C (PLC). PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ is a small, soluble molecule that diffuses into the cytosol and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER). This binding opens the channels, causing a rapid release of stored Ca²⁺ from the ER into the cytosol.

-

DAG remains in the plasma membrane and, along with the increased cytosolic Ca²⁺, acts as a crucial co-factor for the activation of Protein Kinase C (PKC).

Activation of Protein Kinase C (PKC)

Conventional PKC isoforms (e.g., α, β, γ) are Ca²⁺-dependent enzymes. Their activation is a multi-step process that decodes the simultaneous signals of Ca²⁺ and DAG. An increase in intracellular Ca²⁺ triggers the translocation of PKC from the cytosol to the plasma membrane. At the membrane, PKC binds to DAG, which induces a conformational change that removes a pseudosubstrate from the enzyme's catalytic site, leading to its full activation. Activated PKC then phosphorylates a wide range of target proteins on serine and threonine residues, modulating their activity and leading to diverse cellular responses, including changes in ion channel function, gene expression, and cell proliferation.

Caption: General pathway of GPCR-mediated Ca²⁺ signaling and PKC activation.

Experimental Protocols

Investigating the effects of calcium gluconate on cell signaling requires precise measurement of intracellular calcium dynamics. The following is a generalized protocol for measuring agonist- or ion-induced intracellular Ca²⁺ mobilization using a fluorescent plate reader.

Protocol: Measurement of Intracellular Ca²⁺ Mobilization using Fura-2 AM

Objective: To quantify changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells following stimulation.

Materials:

-

Adherent cell line of interest (e.g., HEK293, CHO, IEC-18) cultured in 96-well black, clear-bottom plates.

-

Fura-2 AM (acetoxymethyl ester) stock solution (1 mM in anhydrous DMSO).

-

Pluronic F-127 (20% solution in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (optional, to inhibit dye extrusion).

-

Agonist/Stimulant solution (e.g., Calcium Gluconate at various concentrations).

-

Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection (~510 nm), equipped with injectors.

-

Triton X-100 (for Fmax) and EGTA (for Fmin).

Methodology:

-

Cell Culture: Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the experiment.

-

Dye Loading Solution Preparation: For 10 mL of loading buffer, add 20 µL of Fura-2 AM stock and 25 µL of Pluronic F-127 to HBSS. Mix thoroughly. The final Fura-2 AM concentration is typically 2-5 µM.

-

Cell Loading:

-

Aspirate the culture medium from the wells.

-

Wash cells once with 100 µL of HBSS.

-

Add 50 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Washing:

-

Aspirate the loading solution.

-

Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

-

Add 100 µL of HBSS to each well for the assay.

-

-

Measurement:

-

Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Set the reader to measure fluorescence intensity by alternating excitation at 340 nm and 380 nm, while collecting emission at 510 nm.

-

Record a stable baseline fluorescence for 30-60 seconds.

-

Using the instrument's injector, add the stimulant (e.g., 20 µL of a 6X concentrated calcium gluconate solution).

-

Continue recording the fluorescence for an additional 2-5 minutes to capture the full response.

-

-

Data Analysis and Calibration:

-

Calculate the ratio of the fluorescence intensities (F₃₄₀ / F₃₈₀) for each time point.

-

(Optional) To convert ratios to absolute [Ca²⁺]i, perform a calibration at the end of the experiment by adding Triton X-100 to obtain Fmax (Ca²⁺-saturated dye) and then EGTA to obtain Fmin (Ca²⁺-free dye). Use the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2).

-

Normalize the data by expressing the response as a fold-change over the baseline ratio.

-

Caption: Experimental workflow for intracellular calcium measurement.

Conclusion

The mechanism of action for calcium gluconate in cell signaling is multifaceted. In its most critical application—the treatment of hyperkalemic cardiotoxicity—it acts directly on the cell membrane's electrochemical properties. While the classical "membrane stabilization" theory, involving the modulation of the sodium channel threshold potential, remains a cornerstone of understanding, emerging evidence for a "Ca²⁺-dependent conduction" mechanism presents an exciting new avenue for research. This newer model suggests a bypass of inactivated sodium channels, which could refine therapeutic strategies. Furthermore, the administration of calcium gluconate has broader implications for intracellular signaling by influencing Ca²⁺-dependent pathways like PKC activation. A thorough understanding of these distinct but interconnected mechanisms is paramount for drug development professionals and researchers seeking to leverage or mitigate the profound effects of calcium on cellular function.

A Technical Guide to the Laboratory Synthesis and Purification of Calcium Gluconate

This guide provides an in-depth overview of the synthesis and purification of calcium gluconate (Ca(C₆H₁₁O₇)₂), a widely used calcium salt in the pharmaceutical and food industries.[1][2] Intended for researchers, scientists, and drug development professionals, this document details common synthesis methodologies, comprehensive experimental protocols, and robust purification techniques suitable for a laboratory setting.

Overview of Synthesis Methodologies

The laboratory preparation of calcium gluconate can be approached through several primary routes. The selection of a method often depends on the available starting materials, desired scale, and equipment. The most prevalent methods include:

-

Direct Neutralization: This straightforward method involves the reaction of gluconic acid or its lactone, glucono-delta-lactone, with a calcium salt such as calcium carbonate or calcium hydroxide.[1][3][4]

-

Electrochemical Oxidation: An electrolytic process where glucose is oxidized to gluconic acid in the presence of a bromide electrolyte and a calcium salt. This method is noted for high yields and conversion rates with no by-product formation.[5][6][7]

-

Chemical Oxidation: The oxidation of glucose using a chemical oxidizing agent like bromine, followed by neutralization with a calcium salt.[8]

-

Fermentation: An enzymatic process that uses microorganisms, such as Aspergillus niger, to convert glucose into gluconic acid, which is then neutralized.[9][10] While common in industrial production, this method can also be adapted for laboratory use.

This guide will focus on the direct neutralization and electrochemical oxidation methods due to their reliability and common application in laboratory environments.

Experimental Protocols

This protocol is adapted from established patent literature and is suitable for producing high-purity calcium gluconate.[3][4]

Protocol Steps:

-

Reaction Setup: In a reaction kettle or a suitable glass reactor, add 700L of purified water for every 89 kg (0.50 kmol) of glucono-delta-lactone.

-

Dissolution: Initiate stirring and add the glucono-delta-lactone to the water. Continue stirring until it is completely dissolved.

-

Neutralization: Slowly add 25 kg (0.25 kmol) of calcium carbonate to the solution. Add more purified water to bring the total volume to approximately 850L.

-

Heating and Reaction: Heat the mixture to a temperature of 80-90°C (optimally 85°C ± 1°C) and maintain this temperature while stirring for 1.5 hours to yield an aqueous solution of calcium gluconate.[3][4]

-

Decolorization: While maintaining the temperature, add medicinal-grade activated carbon (e.g., 1 kg of 50-mesh) to the solution under stirring. Keep the solution at 85°C ± 1°C for 30 minutes for decolorization.[3]

-

Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

Crystallization:

-

Isolation and Drying:

This protocol is based on a process known for its high efficiency and eco-friendly nature.[5][7][12]

Protocol Steps:

-

Electrolyte Preparation: Prepare an electrolyte solution by dissolving sodium bromide (or potassium bromide) and suspending calcium carbonate in water.[5][6][7] For a 100-gram batch scale, this could consist of 30 g Sodium Bromide and 40 g Calcium Carbonate in a suitable volume of water.[5]

-

Cell Setup: Use an undivided electrolytic cell equipped with graphite electrodes for both the anode and cathode.[5] A mechanical stirrer should be included to keep the calcium carbonate in suspension.

-

Reactant Addition: Dissolve glucose in the electrolyte solution. For the 100-gram scale, 145 grams of glucose can be used.[5]

-

Electrolysis:

-

Maintain the cell temperature between 45–50°C.[5]

-

Apply a current density of 2-3 A/dm². The typical cell voltage will be between 3.5–4.5 V.[5]

-

During electrolysis, the bromide is oxidized at the anode, which in turn oxidizes the glucose to gluconic acid. The gluconic acid is immediately neutralized by the suspended calcium carbonate to form calcium gluconate.[5][7]

-

-

Product Recovery:

-

Upon completion of the reaction (indicated by the consumption of glucose), the calcium gluconate formed is recovered by cooling the electrolyte.[5]

-

The crystallized product is collected by filtration.

-

-

Purification (Recrystallization):

-

Dissolve the crude calcium gluconate crystals in a minimum amount of hot water.[8]

-

Add a small amount of activated charcoal to decolorize the solution and filter while hot.[11]

-

Cool the filtrate to induce crystallization. Scratching the inner surface of the vessel can aid this process.[11]

-

Filter the formed crystals by suction, wash with cold water, and dry.[11]

-

Data Presentation: Reaction Parameters and Purity

The following tables summarize key quantitative data for the synthesis and quality control of calcium gluconate.

Table 1: Comparative Synthesis Parameters

| Parameter | Direct Neutralization Method | Electrochemical Oxidation Method |

|---|---|---|

| Primary Reactants | Glucono-delta-lactone, Calcium Carbonate | Glucose, Calcium Carbonate |

| Reaction Temperature | 80-90°C[3][4] | 45-50°C[5] |

| Crystallization Temp. | 10-20°C[3][4] | Cooled from reaction temp. |

| Current Density | N/A | 2-3 A/dm²[5] |

| Cell Voltage | N/A | 3.5-4.5 V[5] |

| Typical Yield | High (not specified) | ~90%[5] |

| Conversion Efficiency | High (not specified) | ~95%[5] |

| Energy Consumption | N/A | ~1.8 kWh/kg[5] |

Table 2: Quality Specifications for Purified Calcium Gluconate

| Test | Specification | Method Reference |

|---|---|---|

| Appearance | White, crystalline powder or granules.[11] | Visual Inspection |

| Assay | 99.0% - 104.0% (dried basis) | Complexometric Titration with EDTA[11][13] |

| Clarity of Solution | 1.0 g in 50 mL warm water is clear.[11] | USP/JP Monograph |

| Chloride | Not more than 0.071% | Limit Test[11] |

| Sulfate | Not more than 0.048% | Limit Test[11] |

| Sucrose/Reducing Sugars | Passes Fehling's test.[11] | Fehling's Solution Test |

| Loss on Drying | Not more than 1.0% (1g, 80°C, 2 hours).[11] | Gravimetric |

Visualizations of Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis and purification of calcium gluconate.

References

- 1. Calcium gluconate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. CN112552167A - Preparation method of calcium gluconate - Google Patents [patents.google.com]

- 4. CN112552167B - Preparation method of calcium gluconate - Google Patents [patents.google.com]

- 5. cecri.res.in [cecri.res.in]

- 6. Electrochemical method of obtaining calcium-gluconate Elektrohemijska metoda za dobijanje kalcijum - glukonata [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Production of calcium gluconate by fermentation [pubmed.ncbi.nlm.nih.gov]

- 10. Conversion of glucose into calcium gluconate and determining the process feasibility for further scaling-up: An optimization approach | International Journal of Experimental Research and Review [qtanalytics.in]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. scribd.com [scribd.com]

chemical and physical properties of calcium gluconate monohydrate

An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Gluconate Monohydrate

Introduction

Calcium gluconate monohydrate (C₁₂H₂₂CaO₁₄·H₂O) is the monohydrate calcium salt of D-gluconic acid. It is widely utilized in the pharmaceutical industry as a mineral supplement and a therapeutic agent to treat conditions arising from calcium deficiencies, such as hypocalcemia.[1][2][3][4] It is also used as an antidote for magnesium sulfate toxicity and in the management of hydrofluoric acid burns.[1][5] Its efficacy and formulation into stable, safe, and effective dosage forms—such as oral tablets and intravenous injections—are critically dependent on its chemical and physical properties.

This technical guide provides a comprehensive overview of the core chemical and physical characteristics of calcium gluconate monohydrate for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols for property determination, and visual diagrams of key workflows and relationships.

Core Chemical and Physical Properties

The fundamental properties of calcium gluconate monohydrate are summarized below. These data are essential for formulation development, quality control, and regulatory submissions.

Table 1: General and Chemical Properties

| Property | Value | References |

| IUPAC Name | calcium;bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate);hydrate | [6] |

| Molecular Formula | C₁₂H₂₂CaO₁₄·H₂O or C₁₂H₂₄CaO₁₅ | [4][6][7][8][9][10][11][12] |

| Molecular Weight | 448.39 g/mol | [2][4][6][7][8][10][13] |

| CAS Number | 66905-23-5, 18016-24-5 | [1][2][4][6][7][8][9][11][13][14] |

| Appearance | White or almost white, crystalline or granular powder. Odorless and tasteless. | [4][7][8][9][11][12][14][15] |

| pH of Solution | Solutions are neutral to litmus. For injectable forms, the pH is typically adjusted to 6.0 - 8.2. | [2][3][7] |

Table 2: Physical and Pharmaceutical Properties

| Property | Value | References |

| Melting Point | ~120 °C (may indicate loss of water of hydration); ~195 °C (with decomposition). | [14][16][17] |

| Density (Bulk) | 0.30 - 0.65 g/cm³ | [16][18] |

| Solubility in Water | Sparingly and slowly soluble in cold water (3.3 - 3.5 g/100 mL at 25°C). Freely soluble in boiling water. | [4][7][11][17][18] |

| Solubility in Organic Solvents | Insoluble in ethanol, acetic acid, and other organic solvents. | [7][8][16][17] |

| Stability | Stable in air. | [7][17] |

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and reproducible data. The following sections detail the protocols for determining key properties of calcium gluconate monohydrate, with references to pharmacopeial chapters and scientific literature.

Assay: Purity Determination by Complexometric Titration

This method determines the purity of calcium gluconate by titrating the calcium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Principle: EDTA, a hexadentate ligand, forms a stable, water-soluble 1:1 complex with Ca²⁺ ions. The endpoint of the titration is detected using a metal-ion indicator that changes color when it is displaced from the calcium ion by EDTA.

Methodology:

-

Sample Preparation: Accurately weigh about 800 mg of the calcium gluconate sample. Dissolve it in 150 mL of water, adding 2 mL of 3 N hydrochloric acid to aid dissolution.[19]

-

Buffering: Add 15 mL of 1 N sodium hydroxide or a suitable pH 10 buffer solution (e.g., ammonia-ammonium chloride) to the sample solution. The reaction is pH-dependent and requires an alkaline medium.[19][20]

-

Indicator Addition: Add approximately 300 mg of a suitable indicator, such as hydroxy naphthol blue or calmagite.[19]

-

Titration: Titrate the solution immediately with a standardized 0.05 M disodium EDTA solution (VS).

-

Endpoint Detection: The endpoint is reached when the solution color changes sharply from red-purple to a clear blue.[15][19]

-

Calculation: The percentage of calcium gluconate monohydrate is calculated from the volume of EDTA titrant consumed, its molarity, and the initial sample weight.

Caption: Workflow for the complexometric titration assay of calcium gluconate.

Melting Point Determination

The melting point is a critical parameter for material identification and purity assessment. The standard method is described in USP Chapter <741>.[21]

Methodology:

-

Sample Preparation: The sample must be thoroughly dried. Gently crush the substance into a fine powder.

-

Capillary Loading: Pack the dry powder into a capillary tube (0.8-1.2 mm internal diameter) to form a compact column 2.5-3.5 mm high.[21]

-

Heating: Place the capillary in a melting point apparatus. The temperature should be raised until it is about 5°C below the expected melting point.

-

Measurement: From this point, heat the sample at a constant rate of 1°C per minute.[21]

-

Range Recording: Record two temperatures:

-

Onset Point: The temperature at which the column of powder is observed to collapse against the inner wall of the capillary.

-

Clear Point: The temperature at which the substance becomes completely liquid. The melting range is the interval between the onset and clear points.

-

Solubility Determination

Solubility data is vital for developing both oral and parenteral dosage forms. The static equilibrium method is commonly employed.[22]

Methodology:

-

Equilibration: Add an excess amount of calcium gluconate monohydrate powder to a known volume of the solvent (e.g., water) in a sealed, temperature-controlled vessel.

-

Agitation: Stir the resulting suspension at a constant temperature for a sufficient duration (e.g., 12-24 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[22]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle completely.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved calcium gluconate in the supernatant using a validated analytical method, such as HPLC or gravimetric analysis (after evaporating the solvent).

-

Temperature Variation: Repeat the procedure at different temperatures to generate a solubility curve.[22][23]

Powder Flow Properties

The flow characteristics of a powder are critical for manufacturing processes like die filling in tableting and capsule filling. The Compressibility Index and Hausner Ratio are simple, common metrics derived from bulk and tapped density measurements.[24][25][26]

Methodology:

-

Bulk Density Determination:

-

Accurately weigh a specified quantity of powder (e.g., 100 g).

-

Gently pour the powder into a graduated cylinder (e.g., 250 mL).[26]

-

Record the unsettled apparent volume (V₀).

-

Calculate Bulk Density (ρ_bulk) = Weight / V₀.

-

-

Tapped Density Determination:

-

Mount the graduated cylinder containing the powder onto a mechanical tapping apparatus.

-

Tap the cylinder a specified number of times (e.g., 500, 750, 1250 taps) until the volume ceases to decrease.

-

Record the final tapped volume (Vƒ).[26]

-

Calculate Tapped Density (ρ_tapped) = Weight / Vƒ.

-

-

Calculations:

-

Compressibility Index (%) = 100 × (V₀ - Vƒ) / V₀

-

Hausner Ratio = V₀ / Vƒ (or ρ_tapped / ρ_bulk)

-

Caption: Relationship between density measurements and powder flow metrics.

Signaling Pathways and Biological Role

As a source of calcium ions (Ca²⁺), calcium gluconate's primary biological role is to restore or maintain extracellular calcium levels. Calcium is a ubiquitous second messenger essential for numerous physiological processes.

Key Signaling Involvement:

-

Neuromuscular Function: Calcium ions are critical for neurotransmitter release at synaptic junctions and for muscle contraction by binding to troponin.

-

Cardiac Function: Ca²⁺ influx during the plateau phase of the cardiac action potential is essential for excitation-contraction coupling in cardiomyocytes. This is the basis for its use in stabilizing cardiac membranes in cases of hyperkalemia.[5]

-

Blood Coagulation: Calcium is a required cofactor for the activation of several clotting factors in the coagulation cascade.

-

Enzymatic Regulation: Many intracellular enzymes are activated or modulated by calcium, often through calcium-binding proteins like calmodulin.

Caption: High-level overview of calcium gluconate's mechanism of action.

References

- 1. nbinno.com [nbinno.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Calcium gluconate | 299-28-5 [chemicalbook.com]

- 4. CALCIUM GLUCONATE MONOHYDRATE | 18016-24-5 [chemicalbook.com]

- 5. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Calcium gluconate monohydrate | C12H24CaO15 | CID 23724989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pccarx.com [pccarx.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Calcium Gluconate Monohydrate Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 11. Calcium Gluconate USP EP BP Ph Eur IP Pure Reagent Manufacturers, SDS [mubychem.com]

- 12. Calcium gluconate monohydrate [himedialabs.com]

- 13. selleckchem.com [selleckchem.com]

- 14. 66905-23-5 CAS MSDS (CALCIUM GLUCONATE MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. Calcium Gluconate, Monohydrate, Powder | Noah Chemicals [store.noahchemicals.com]

- 17. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ICSC 1736 - CALCIUM GLUCONATE [inchem.org]

- 19. xzfood.com.cn [xzfood.com.cn]

- 20. Solved DETERMINATION OF CALCIUM GLUCONATE. SAMPLE | Chegg.com [chegg.com]

- 21. thinksrs.com [thinksrs.com]

- 22. Effects of various parameters on solution-mediated phase transformation of calcium d -gluconate: an approach to obtain pure metastable monohydrate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01424J [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. scribd.com [scribd.com]

- 26. usp.org [usp.org]

An In-depth Technical Guide on the Solubility and Dissociation Kinetics of Calcium Gluconate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and dissociation kinetics of calcium gluconate in aqueous solutions. The information is curated to support research, development, and formulation activities involving this essential calcium salt.

Solubility of Calcium Gluconate

The solubility of calcium gluconate is a critical parameter in its formulation and bioavailability. It is influenced by several factors, including temperature, pH, and the presence of co-solvents.

Aqueous Solubility

Calcium gluconate is sparingly soluble in cold water and its solubility increases significantly with temperature.

Table 1: Aqueous Solubility of Calcium Gluconate at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 15 | ~3.3[1] |

| 20 | ~3.0[2] |

| 25 | ~3.5[1] |

| Boiling Water | ~20.0[2] |

pH-Dependent Solubility

The pH of the aqueous medium has a notable effect on the solubility of calcium gluconate. While its solutions are nearly neutral, solubility can be influenced by pH changes.

Table 2: Influence of pH on Calcium Gluconate Solubility

| pH | Observations |

| 6.0 - 8.2 | The typical pH range of a calcium gluconate solution.[1] |

| Acidic | Increased solubility. |

| Alkaline | Potential for precipitation of calcium hydroxide at higher pH. |

Solubility in the Presence of Co-solvents

Co-solvents are often used in pharmaceutical formulations to enhance the solubility of drugs. Calcium gluconate is insoluble in ethanol.[1] Formulations have been developed using propylene glycol as a solubilizing agent.[3]

Dissociation Kinetics of Calcium Gluconate

In aqueous solutions, calcium gluconate dissociates into calcium ions (Ca²⁺) and gluconate ions. This equilibrium is fundamental to its physiological action.

Dissociation Equilibrium

The dissociation of calcium gluconate in water can be represented as follows:

Ca(C₆H₁₁O₇)₂ ⇌ Ca²⁺ + 2C₆H₁₁O₇⁻

Diagram 1: Dissociation of Calcium Gluconate

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physiological Role of Gluconate in Cellular Processes

Introduction

Gluconate, the conjugate base of gluconic acid, is a carbohydrate derivative that plays a multifaceted role in cellular physiology. While often considered a biologically inert carrier molecule in pharmaceutical formulations, emerging research reveals its active participation in core metabolic pathways, ion homeostasis, and cellular signaling.[1][2] This technical guide provides a comprehensive overview of the physiological functions of gluconate, focusing on its metabolic integration, chelating properties, and its influence on ion channel function. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental insights and quantitative data to support further investigation and application.

Role of Gluconate in Cellular Metabolism

Gluconate serves as a direct precursor to a key intermediate in the Pentose Phosphate Pathway (PPP), a critical metabolic route for generating NADPH and the precursors for nucleotide and amino acid synthesis.[3][4]

The Gluconate Shunt

In several organisms, including fission yeast, a "gluconate shunt" provides an alternative route for glucose to enter the PPP, bypassing the initial, often rate-limiting, steps of glycolysis.[3][5] This pathway involves two primary enzymatic steps:

-

Glucose Dehydrogenase: This enzyme oxidizes glucose to produce gluconate.[3][5]

-

Gluconate Kinase (GntK): Gluconate is then phosphorylated by gluconate kinase to yield 6-phosphogluconate.[3][6]

This 6-phosphogluconate directly enters the oxidative phase of the PPP, where it is decarboxylated by 6-phosphogluconate dehydrogenase (6PGD) to produce ribulose-5-phosphate and NADPH.[7][8][9] The gluconate shunt is significant as it allows cells to channel glucose into the PPP, bypassing both hexokinase and the highly regulated enzyme glucose-6-phosphate dehydrogenase.[3][5]

Impact on Metabolic Flux

The introduction of gluconate into cellular systems can significantly alter metabolic fluxes. Modeling studies in human erythrocytes have shown that gluconate uptake and phosphorylation lead to increased flux through the PPP.[6][10] This, in turn, enhances the production of NADPH and metabolic precursors derived from the PPP, such as ribose-5-phosphate and erythrose-4-phosphate, impacting downstream pathways including nucleotide, amino acid, and lipid metabolism.[10]

| Parameter | Condition | Flux Value (mmol/gDW/h) | Reference |

| Glucose Uptake Rate | Fixed | 1.12 | [6] |

| ATP-dependent Na+/K+ Pump Flux Increase | With Gluconate Degradation | 0.06 | [6] |

| Pentose Phosphate Pathway Flux | With Gluconate Uptake | Increased ranges for 9 out of 10 reactions | [6] |

Gluconate as a Chelating Agent

A primary and well-established function of gluconate is its role as a potent chelating agent, particularly for divalent and trivalent metal ions such as calcium (Ca²⁺), iron (Fe²⁺), and copper (Cu²⁺).[11][12] This property is fundamental to its use in pharmaceutical formulations and has significant physiological implications.[13]

Mechanism of Chelation

The chemical structure of gluconate, with its multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group, allows it to form stable, water-soluble complexes with metal ions.[14] This sequestration prevents the ions from participating in unwanted reactions, such as precipitation or oxidation.[14][15] Sodium gluconate is particularly effective in alkaline solutions, surpassing other common chelating agents like EDTA in this regard.[12]

Physiological and Pharmacological Consequences

-

Mineral Bioavailability: In supplements, gluconate enhances the solubility and bioavailability of essential minerals like calcium and iron, preventing their precipitation and facilitating absorption.[16][17]

-

Drug Stability: As an excipient in pharmaceutical formulations, sodium gluconate chelates trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), thereby improving drug stability and shelf-life.[13][16][15]

-

Calcium Homeostasis: Calcium gluconate is administered intravenously to rapidly correct hypocalcemia.[18][19] The gluconate salt dissociates, releasing free calcium ions that are essential for nerve conduction, muscle contraction, and cardiac function.[18][20]

-

Cardioprotection in Hyperkalemia: In cases of severe hyperkalemia, elevated extracellular potassium depolarizes the cardiac cell membrane, leading to arrhythmias.[21] Intravenous calcium gluconate does not lower potassium levels but acts as a cardioprotective agent by stabilizing the cardiac membrane potential, reducing the risk of fatal arrhythmias.[21][22][23]

| Ion/Molecule | Dissociation Constant (KD) / Binding Effect | Experimental Context | Reference |

| Ca²⁺ | Apparent KD for gluconate⁻ of 15.5 mM | Chemical measurement | [24] |

| Ca²⁺ | 100 mM potassium gluconate contributes 6.46 to the Ca²⁺ binding capacity (κP) | Whole-cell patch clamp pipette solution | [24] |

| Ca²⁺ | K₀.₅ of 65.5 ± 3.2 µM for Fura2FF dye | In 100 mM caesium gluconate solution | [24] |

| Ca²⁺ | K₀.₅ of 229.2 ± 3.9 µM for Fura2FF dye | In gluconate solution with excess ATP | [24] |

Role in Ion Channel Modulation and Cellular Signaling

While often used as a substitute for chloride (Cl⁻) in electrophysiology experiments under the assumption that it is a relatively impermeant and inert anion, evidence suggests that gluconate can directly modulate cellular processes.[1]

Calcium Buffering

In experimental settings like whole-cell patch clamp, high concentrations of intracellular gluconate can act as a low-affinity Ca²⁺ buffer.[24][25] This chelation of intracellular calcium can influence Ca²⁺-dependent processes, such as neurotransmitter release, requiring a greater calcium influx to trigger the same effect compared to non-chelating anions.[24]

Inhibition of Citrate Transport in Cancer Cells

Recent studies have identified a novel role for gluconate in cancer metabolism. It has been shown to block the plasma membrane citrate transporter (pmCiC), which is highly expressed in cancer cells.[1] By taking up extracellular citrate, cancer cells can support fatty acid and amino acid synthesis while reducing their reliance on mitochondrial activity. Gluconate's irreversible blockade of this transporter forces cancer cells to increase glycolysis to support mitochondrial citrate synthesis, which can decrease tumor growth.[1] This finding suggests gluconate itself may have therapeutic potential in oncology.

Experimental Protocols

Fluorimetric Titration for Determining Ca²⁺ Buffering Effects

This method is used to quantify the Ca²⁺ binding capacity of anions like gluconate in physiological solutions.[24]

Methodology:

-

Prepare Solutions: Create a set of calibration solutions containing a known concentration of a low-affinity fluorescent Ca²⁺ indicator (e.g., Fura2FF), a pH buffer, and the anion of interest (e.g., 100 mM potassium gluconate).

-

Titration: Perform a stepwise addition of a known concentration of CaCl₂ to the solution.

-

Fluorimetry: After each addition, measure the fluorescence of the indicator dye at its excitation/emission wavelengths for both the Ca²⁺-bound and Ca²⁺-free states.

-

Data Analysis: Calculate the ratio of fluorescence intensities. The concentration of free Ca²⁺ at which the dye is half-saturated (K₀.₅) is determined by fitting the titration curve. This value reflects the apparent dissociation constant of the dye in the presence of the buffering anion.

-

Calculate Binding Ratio: Compare the K₀.₅ in the gluconate solution to the K₀.₅ in a non-binding salt solution (e.g., KCl) to calculate the Ca²⁺ binding ratio of gluconate.[24]

References

- 1. Potential Use of Gluconate in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Potential Use of Gluconate in Cancer Therapy [frontiersin.org]

- 3. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 5. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. 6-phosphogluconate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 10. researchgate.net [researchgate.net]

- 11. atamankimya.com [atamankimya.com]

- 12. Sodium Gluconate | Gluconates | ACIDULANTS [jungbunzlauer.com]

- 13. nbinno.com [nbinno.com]

- 14. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]

- 15. What are the applications of Sodium Gluconate in the pharmaceutical industry? - Blog [cqbrd.net]

- 16. rawsource.com [rawsource.com]

- 17. What is Sodium Gluconate used for? [synapse.patsnap.com]

- 18. What is the mechanism of Calcium Gluconate? [synapse.patsnap.com]

- 19. Calcium Gluconate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. m.youtube.com [m.youtube.com]

- 24. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Interactions of Calcium Gluconate with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core interactions between calcium gluconate and biological membranes. Upon administration, calcium gluconate dissociates, and the resultant calcium ions (Ca²⁺) are responsible for the compound's physiological effects. This document delves into the physicochemical interactions with the lipid bilayer, effects on membrane properties, involvement in cellular signaling, and the experimental methodologies used to study these phenomena.

Physicochemical Interactions with the Lipid Bilayer

The initial interaction of calcium from calcium gluconate occurs at the membrane surface. Biological membranes are complex assemblies of lipids and proteins, with the lipid bilayer providing the fundamental structure. The interaction is primarily driven by the divalent calcium cation (Ca²⁺) and the charged or polar headgroups of membrane phospholipids.

-

Binding to Phospholipids : Calcium ions exhibit a strong binding preference for negatively charged phospholipids, such as phosphatidylserine (PS) and phosphatidylglycerol (PG), which are often enriched in the inner leaflet of the plasma membrane.[1][2] This interaction is primarily electrostatic. Ca²⁺ can also interact with the phosphate and carbonyl groups of zwitterionic phospholipids like phosphatidylcholine (PC), although more weakly.[1][2] The presence of negatively charged lipids like PS in a membrane significantly enhances the local concentration of calcium near the bilayer, promoting further binding.[1][3]

-

Entropy-Driven Process : The binding of calcium to the lipid bilayer is an endothermic process, indicating it is driven by an increase in entropy.[1][3] This entropy gain is attributed to the release of water molecules from the hydration shells of both the calcium ion and the lipid headgroups upon binding.[1][3]

-

Membrane Structural Changes : Calcium binding can induce significant changes in membrane structure. It can lead to dehydration of the headgroup region, a decrease in the area per lipid molecule, and alterations in headgroup orientation.[2][4] At sufficient concentrations, the divalent nature of Ca²⁺ allows it to cross-link lipids, which can lead to lipid clustering, vesicle aggregation, and even membrane fusion.[2][4]

Quantitative Interaction Data

The following table summarizes key quantitative parameters related to the interaction of calcium with model biological membranes.

| Parameter | Value | Lipid System | Method | Reference |

| Apparent Dissociation Constant (Kd) | ~1.7 mM | DOPA/DOPC (20:80) Vesicles | Ionophore-mediated binding assay | [4] |

| Binding Stoichiometry | ~0.6 nmol Ca²⁺ / nmol phosphatidate | DOPA/DOPC (20:80) Vesicles | Ionophore-mediated binding assay | [4] |

DOPA: Dioleoylphosphatidate; DOPC: Dioleoylphosphatidylcholine

Effects on Membrane Properties and Function

The interaction of calcium with membrane components leads to critical changes in the biophysical properties and physiological functions of the membrane, most notably in excitable cells like cardiomyocytes.

Membrane Stabilization in Hyperkalemia

The primary clinical use of intravenous calcium gluconate is to counteract the cardiotoxic effects of severe hyperkalemia.[5][6][7][8] Elevated extracellular potassium depolarizes the resting membrane potential of cardiomyocytes, bringing it closer to the threshold potential for firing an action potential. This initially increases excitability but eventually leads to the inactivation of voltage-gated sodium channels, causing slowed conduction, arrhythmias, and potentially cardiac arrest.[7][9]

Calcium gluconate provides immediate cardioprotection, with an onset of action within 1-3 minutes that lasts for 30-60 minutes.[5][6][7][10] It does not lower serum potassium levels but rather makes the cardiac membrane less susceptible to the depolarizing effects of hyperkalemia.[5][10]

Two primary mechanisms have been proposed for this "membrane stabilization" effect:

-

Increased Threshold Potential (Traditional View) : The traditional theory posits that increased extracellular calcium alters the voltage sensitivity of fast sodium channels.[9][11] Calcium ions are thought to bind to negatively charged groups on or near the sodium channel, creating an electrostatic shielding effect.[9] This makes the channel less likely to open at a given membrane potential, effectively raising the threshold potential.[9][11] By increasing the gap between the depolarized resting potential and the new, higher threshold potential, normal membrane excitability is restored.[11]

-

Restoration of Conduction via Ca²⁺-Dependent Mechanisms (Emerging View) : Recent research challenges the traditional model.[5][6][12] Some studies suggest that calcium administration does not significantly alter the resting membrane potential or the sodium channel threshold potential in hyperkalemic conditions.[5][12] Instead, it is proposed that calcium restores cardiac conduction by bypassing the inactivated sodium channels.[12] This is achieved by enhancing a calcium-dependent conduction mechanism, likely mediated by L-type calcium channels, which creates an alternative pathway for the action potential to propagate from cell to cell.[12]

References

- 1. mpikg.mpg.de [mpikg.mpg.de]

- 2. Modulation of Anionic Lipid Bilayers by Specific Interplay of Protons and Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Consequences of the interaction of calcium with dioleoylphosphatidate-containing model membranes: calcium-membrane and membrane-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Calcium Gluconate? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

Calcium Gluconate as a Calcium Source for Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of calcium gluconate as a source of calcium for in vitro and in vivo basic research applications. It covers the essential chemical and biological properties, presents comparative data for common calcium salts, and offers detailed experimental protocols and workflow visualizations.

Introduction to Calcium and its Role in Research

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, including gene transcription, cell proliferation, muscle contraction, and neurotransmitter release.[1] The precise regulation of intracellular calcium concentrations is critical for cellular function. In research, manipulating extracellular and intracellular calcium levels is fundamental to studying these processes. Calcium gluconate is a widely used salt for this purpose, valued for its solubility and biocompatibility.[2]

Properties of Calcium Gluconate

Calcium gluconate is the calcium salt of gluconic acid, which is an oxidation product of glucose.[3] It is a white, crystalline powder or granule that is stable under ordinary conditions.[2][4] Its moderate solubility in water, which increases significantly in boiling water, makes it a practical choice for preparing aqueous solutions for experimental use.[2][5]

Data Presentation: Comparison of Common Calcium Salts

When selecting a calcium source, it is crucial to consider the elemental calcium content, solubility, and bioavailability. Calcium gluconate is often preferred over calcium chloride for intravenous use in clinical settings due to a lower risk of tissue necrosis upon extravasation.[3]

| Property | Calcium Gluconate | Calcium Chloride | Calcium Carbonate | Calcium Citrate |

| Formula | C₁₂H₂₂CaO₁₄ | CaCl₂ | CaCO₃ | Ca₃(C₆H₅O₇)₂ |

| Molar Mass ( g/mol ) | 430.37 | 110.98 | 100.09 | 498.44 |

| Elemental Calcium (%) | ~9.3%[6] | ~27.2%[3] | ~40%[6] | ~21%[6] |

| Solubility in Water | Sparingly soluble, freely soluble in boiling water[2] | Freely soluble | Almost insoluble[7] | Slightly soluble |

| Bioavailability | Considered good; absorption is similar to other salts and milk in fasting subjects.[8] | High | Lower, requires stomach acid for optimal absorption.[6] | Higher than carbonate, does not require acid for absorption.[6] |

Applications in Basic Research

In Vitro Research (Cell Culture)

Calcium is a standard and essential component of most cell culture media, with typical concentrations ranging from 1 to 2 mM. Calcium gluconate can be used to prepare stock solutions to supplement custom media formulations or to create high-calcium conditions for studying processes like osteogenesis or vascular calcification.[9]

In Vivo Research (Animal Models)

In animal studies, calcium gluconate is administered to investigate the physiological effects of calcium supplementation or to model conditions of hypercalcemia. It can be administered through various routes, including oral gavage and intravenous or intraperitoneal injection. Animal models fed low-calcium diets exhibit significant bone loss, a condition that can be studied and potentially reversed with calcium supplementation.[10][11]

Data Presentation: Example Dosages in In Vivo Studies

| Animal Model | Application | Dosage | Administration Route | Reference |

| Mice | Hypocalcemia Model | 200-500 mg/kg/day | Intravenous (IV) | [12] |

| Mice | Cardiac Arrest (Hyperkalemia) | 60-100 mg/kg | IV or Intraosseous (IO) | [13] |

| Rats | Low Calcium Diet Study | Diets formulated to contain specific percentages of calcium (e.g., 0.2% to 1.3%) | Dietary | [11] |

Calcium Signaling Pathways

A primary mechanism by which extracellular signals elicit calcium release from intracellular stores is through the phospholipase C (PLC) pathway. An external stimulus (e.g., a hormone) binds to a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This activates PLC, which then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14][15] IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[1][16]

Experimental Protocols

Protocol: Preparation of a 1M Calcium Gluconate Stock Solution for In Vitro Use

This protocol details the preparation of a sterile 1 Molar stock solution of calcium gluconate for addition to cell culture media.

Materials:

-

Calcium Gluconate, monohydrate (M.W. 448.39 g/mol )

-

Cell culture-grade water (e.g., WFI or ultrapure)

-

Sterile 50 mL conical tube

-

0.22 µm sterile syringe filter

-

Sterile syringe

-

Water bath or heating block set to 60-80°C

-

Analytical balance and weigh boat

Methodology:

-

Weighing: Accurately weigh 4.48 g of calcium gluconate monohydrate.

-

Dissolving: Transfer the powder to a 50 mL conical tube. Add approximately 8 mL of cell culture-grade water.

-

Heating: Place the tube in a water bath or on a heating block set to 60-80°C. Intermittently vortex or shake the tube until the powder is completely dissolved. Calcium gluconate solubility is greatly increased with heat.[5]

-

Volume Adjustment: Once dissolved, allow the solution to cool to room temperature. Adjust the final volume to exactly 10 mL with cell culture-grade water.

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe tip and expel the solution into a new, sterile conical tube.

-

Storage: Store the 1 M stock solution in aliquots at 4°C for short-term use (weeks) or -20°C for long-term storage.

Workflow: In Vitro Calcium Supplementation Experiment

The following diagram illustrates a typical workflow for an experiment investigating the effects of elevated extracellular calcium on cultured cells.

References

- 1. youtube.com [youtube.com]

- 2. Calcium gluconate | 299-28-5 [chemicalbook.com]

- 3. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. manavchem.com [manavchem.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Comparison of Common Calcium Supplements | AAFP [aafp.org]

- 7. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental evidence for the effects of calcium and vitamin D on bone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. wikem.org [wikem.org]

- 13. drugs.com [drugs.com]

- 14. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 15. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Preparing Stable Calcium Gluconate Solutions for Intravenous Injection in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preparing stable, sterile calcium gluconate solutions suitable for intravenous (IV) administration in animal models. Adherence to these protocols is crucial for ensuring experimental reproducibility and animal welfare.

Introduction

Calcium gluconate is frequently used in animal research to address hypocalcemia, hyperkalemia, and magnesium toxicity.[1][2][3] However, preparing stable intravenous solutions presents challenges due to the compound's limited and temperature-dependent solubility, which can lead to precipitation.[2][3][4][5] This document outlines methods to overcome these challenges and provides detailed protocols for preparation and administration.

Application Notes

2.1. Challenges in Formulation

Calcium gluconate is sparingly soluble in cold water (approximately 1 part in 30 parts cold water) but freely soluble in boiling water (approximately 1 part in 5 parts boiling water).[3][4] This characteristic means that solutions prepared at high temperatures can become supersaturated and prone to precipitation upon cooling.[2][5] Such precipitation can be dangerous if administered intravenously.

2.2. The Role of Stabilizers

To maintain a stable, supersaturated solution of calcium gluconate, a stabilizing agent is essential. Calcium D-saccharate is widely used for this purpose.[6][7][8][9] It prevents the precipitation of calcium gluconate from supersaturated aqueous solutions.[7][9] Commercial formulations of calcium gluconate for injection typically contain calcium saccharate to ensure stability.[4][8][10]

2.3. Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of calcium gluconate solutions.

Table 1: Solubility of Calcium Gluconate

| Temperature | Solubility ( g/100 mL) | Reference |

| 15°C | 3.3 | [4] |

| 25°C | 3.5 | [4] |

| Boiling Water | ~20 | [3][4] |

Table 2: Typical Formulation of 10% Calcium Gluconate Injection

| Component | Concentration (mg/mL) | Purpose | Reference |

| Calcium Gluconate | 94 - 95.3 | Active Pharmaceutical Ingredient | [4][5][8] |

| Calcium D-saccharate tetrahydrate | 3.0 - 4.6 | Stabilizer | [5][8][10] |

| Water for Injection | q.s. to 1 mL | Vehicle | [4][8] |

| Hydrochloric Acid / Sodium Hydroxide | As needed | pH adjustment | [1][4][8] |

Table 3: pH and Stability Parameters

| Parameter | Value/Range | Notes | Reference |

| Final pH of Solution | 6.0 - 8.2 | Critical for preventing venous irritation. | [1][4][8][11] |

| Storage Temperature | 15 - 30°C | Do not refrigerate or freeze to avoid precipitation. | [1][5][12] |

| Shelf-life of Diluted Solution | Use immediately, stable for up to 24 hours. | To minimize risk of contamination and precipitation. | [2][5] |

Experimental Protocols

3.1. Protocol for Preparation of Stable 10% Calcium Gluconate Solution (100 mL)

This protocol is designed for the extemporaneous compounding of a sterile calcium gluconate solution for research purposes. Strict aseptic technique is mandatory throughout the procedure.

Materials and Equipment:

-

Calcium Gluconate (monohydrate), USP grade: 9.4 g

-

Calcium D-saccharate (tetrahydrate), USP grade: 0.45 g[8]

-

Sterile Water for Injection (WFI): ~100 mL

-

Dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

-

Sterile 250 mL glass beaker or flask

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

0.22 µm sterile syringe filter

-

Sterile syringes and needles

-

Sterile, depyrogenated vials for final product

-

Laminar airflow hood

-

Autoclave (optional, for terminal sterilization if the solution is heat-stable)

Procedure:

-

Dissolution: In a laminar airflow hood, add approximately 80 mL of WFI to a sterile beaker. Heat the WFI to boiling.[13]

-

While stirring, slowly add the 9.4 g of calcium gluconate to the hot WFI. Continue stirring until fully dissolved.[1]

-

Add the 0.45 g of calcium D-saccharate to the solution and stir until dissolved.[14]

-

Cooling and pH Adjustment: Allow the solution to cool to room temperature.

-

Measure the pH of the solution using a calibrated pH meter. The pH should be between 6.0 and 8.2.[1][4][8]

-

If necessary, adjust the pH dropwise using sterile, dilute HCl or NaOH.[1]

-

Final Volume: Add sterile WFI to bring the final volume to 100 mL.[1]

-

Sterilization: Aseptically filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.[1]

-

Packaging: Under aseptic conditions, dispense the sterile solution into sterile, depyrogenated vials and seal.[1]

-

Quality Control: Visually inspect the final product for any particulate matter. The solution should be clear and colorless.[1] Discard if any precipitation is observed.[2][5]

3.2. Protocol for Intravenous Tail Vein Injection in Mice

This protocol describes the standard procedure for administering the prepared calcium gluconate solution to a mouse via the lateral tail vein.

Materials:

-

Prepared sterile calcium gluconate solution

-

Mouse restrainer

-

Heat source (e.g., heat lamp or warming pad)

-

Sterile syringes (0.3-1.0 mL)

-

70% Isopropyl alcohol wipes

-

Sterile gauze

Procedure:

-

Animal Preparation: Place the mouse in a restrainer. To aid in visualization of the tail veins, warm the tail using a heat source. This causes vasodilation.[15][16][18]

-

Site Preparation: Clean the tail with a 70% alcohol wipe.[19]

-

Needle Insertion: Locate one of the two lateral tail veins. With the bevel of the needle facing up, insert the needle parallel to the vein at a shallow angle.[15][16][18]

-

Injection: Once the needle is correctly placed within the vein (a lack of resistance and blanching of the vein upon injecting a small volume are indicators), slowly inject the solution.[15][16] The maximum recommended bolus injection volume is 5 mL/kg.[15]

-

Withdrawal and Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.[18][19]

-

Return the mouse to its cage and monitor for any adverse reactions.[16]

Visualizations

Diagram 1: Experimental Workflow for Solution Preparation

Workflow for preparing sterile calcium gluconate solution.

Diagram 2: Factors Affecting Calcium Gluconate Solution Stability

Key factors influencing the stability of the final solution.

Conclusion

The preparation of stable calcium gluconate solutions for intravenous use in animal models requires careful attention to solubility characteristics, the use of appropriate stabilizers, and strict aseptic technique. By following the protocols outlined in these notes, researchers can ensure the safe and effective administration of this important compound in their studies. Always consult with your institution's animal care and use committee for specific guidelines and approved procedures.

References

- 1. pharmaacademias.com [pharmaacademias.com]

- 2. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 3. Calcium gluconate | 299-28-5 [chemicalbook.com]

- 4. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phebra.com [phebra.com]

- 6. avantorsciences.com [avantorsciences.com]

- 7. globalcalcium.com [globalcalcium.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Calcium d-Saccharate: Aqueous Solubility, Complex Formation, and Stabilization of Supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalrph.com [globalrph.com]

- 11. kempex.net [kempex.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. US1965535A - Stable calcium gluconate solution and process of making same - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

- 16. ltk.uzh.ch [ltk.uzh.ch]

- 17. depts.ttu.edu [depts.ttu.edu]

- 18. research.vt.edu [research.vt.edu]

- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]

Application Notes and Protocols for Calcium Gluconate Administration in Rodent Models of Hypocalcemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocalcemia, a condition characterized by low levels of calcium in the blood, can lead to significant physiological disturbances. Rodent models of hypocalcemia are invaluable tools for studying the underlying mechanisms of this condition and for the preclinical evaluation of therapeutic agents. Calcium gluconate is a commonly used and effective treatment for rapidly correcting calcium levels.[1][2] This document provides detailed protocols for the induction of hypocalcemia in rodent models and the subsequent administration of calcium gluconate, including recommended dosages, routes of administration, and monitoring parameters. Additionally, it outlines the key signaling pathways involved in calcium homeostasis.

Rodent Models of Hypocalcemia

Several methods can be employed to induce hypocalcemia in rodent models. The choice of model depends on the specific research question, the desired severity and duration of hypocalcemia, and available resources.

Surgical Model: Parathyroidectomy (PTX)

Surgical removal of the parathyroid glands (parathyroidectomy) is a common and effective method for inducing a stable hypocalcemic state.[3] This procedure eliminates the primary source of parathyroid hormone (PTH), a key regulator of calcium homeostasis.

Protocol for Parathyroidectomy in Rats/Mice:

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane inhalation or a combination of ketamine/xylazine administered intraperitoneally).

-

Surgical Preparation: Shave and disinfect the ventral neck region.

-

Incision: Make a midline ventral cervical incision to expose the trachea and thyroid gland.

-

Gland Identification and Removal: Carefully dissect the thyroid gland to identify the small, paired parathyroid glands located on its surface. In mice, the use of a fluorescence dissecting microscope can aid in the identification of green fluorescent protein (GFP)-expressing parathyroid glands in specific mouse strains.[3]

-

Excision: Carefully excise the parathyroid glands using fine-tipped forceps, taking care to minimize damage to the thyroid gland and surrounding tissues.

-

Closure: Close the incision in layers using appropriate suture material.

-

Post-operative Care: Provide post-operative analgesia and monitor the animal for signs of distress. Hypocalcemia typically develops within 24-48 hours post-surgery.

Pharmacological Models

Pharmacological agents can be used to induce acute hypocalcemia.

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) and ethylenediaminetetraacetic acid (EDTA) are chelating agents that bind to and sequester calcium in the bloodstream, leading to a rapid decrease in ionized calcium levels.[4][5]

Protocol for EGTA/EDTA-Induced Hypocalcemia in Rats:

-

Agent: Ethylenediaminetetraacetic acid (EDTA)

-

Dosage: 100 mg/kg body weight[5]

-

Route of Administration: Intramuscular (IM) injection[5]

-

Procedure:

-

Prepare a sterile solution of EDTA in saline.

-

Administer the calculated dose via intramuscular injection.

-

Monitor serum calcium levels, which are expected to decrease significantly within 30 minutes of administration.[5]

-

Calcitonin is a hormone that lowers blood calcium levels, primarily by inhibiting osteoclast activity. Administration of calcitonin can be used to induce a transient state of hypocalcemia.

Protocol for Calcitonin-Induced Hypocalcemia in Rats:

-

Agent: Calcitonin

-

Dosage: 1 to 16 IU[6]

-

Route of Administration: Intraperitoneal (IP) injection[6]

-

Procedure:

-

Prepare a sterile solution of calcitonin in saline.

-

Administer the desired dose via intraperitoneal injection.

-

This method results in a significant reduction in calcemia without altering the general condition of the animals.[6]

-

Calcium Gluconate Administration Protocols

The administration of calcium gluconate should be carefully planned, considering the route of administration, dosage, and the severity of hypocalcemia. The following protocols are based on available preclinical data and extrapolations from veterinary and human clinical guidelines. It is crucial to monitor the animal's response and adjust the treatment as necessary.

Dosage and Preparation

Calcium gluconate is available in a 10% solution, which contains 9.3 mg of elemental calcium per mL.[7] Dosages should be calculated based on the elemental calcium requirement.

Dosage Conversion:

| Calcium Gluconate (10% solution) | Elemental Calcium |

| 1 mL | 9.3 mg |

| 1 g (10 mL) | 93 mg |

Routes of Administration

Intravenous administration provides the most rapid correction of hypocalcemia and is suitable for severe, symptomatic cases.

Protocol for IV Administration:

-

Dosage:

-

Preparation: Dilute the 10% calcium gluconate solution with sterile 5% dextrose in water (D5W) or 0.9% sodium chloride (normal saline) to a final concentration of 10-50 mg/mL for bolus administration or 5.8-10 mg/mL for continuous infusion.[10][11]

-

Administration:

-

Administer via a catheterized vein (e.g., tail vein in mice and rats).

-

The infusion rate should be slow, not exceeding 100 mg/minute in pediatric patients, a guideline that can be adapted for rodents.[10]

-

-

Monitoring: Closely monitor the animal for any adverse reactions, including bradycardia.

Intraperitoneal injection is a common and effective route for administering substances to rodents.

Protocol for IP Administration:

-

Dosage: While specific dosages for treating hypocalcemia via the IP route in rodents are not well-established in the literature, a starting point can be extrapolated from IV and oral doses, and adjusted based on serum calcium monitoring.

-

Preparation: Use a sterile 10% calcium gluconate solution. Dilution with sterile saline may be considered to reduce potential irritation.

-

Administration:

Subcutaneous administration allows for slower absorption and may be suitable for less severe cases or for providing sustained calcium levels.

Protocol for SC Administration:

-

Dosage: As with IP administration, specific SC dosages for treating hypocalcemia in rodents are not well-documented. Careful dose titration and monitoring are essential.

-

Preparation: Use a sterile 10% calcium gluconate solution. It is advisable to dilute the solution to reduce the risk of skin irritation and necrosis.

-

Administration:

-

Inject into the loose skin over the back or flank.

-

Divide larger volumes into multiple injection sites.

-

Monitoring and Data Presentation

Serum Calcium Monitoring

Regular monitoring of serum calcium levels is critical to assess the efficacy of the treatment and to avoid hypercalcemia.

-

Baseline: Measure serum calcium before inducing hypocalcemia and before administering calcium gluconate.

-

Post-treatment:

-

For IV administration, measure serum calcium at 15, 30, 60, and 120 minutes post-infusion.

-

For IP and SC administration, measure serum calcium at 1, 2, 4, and 6 hours post-injection.

-

For continuous infusion, monitor every 4-6 hours.[2]

-

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example of Serum Calcium Levels (mg/dL) Following Calcium Gluconate Administration in a Parathyroidectomized Rat Model

| Time Point | Control (Saline) | IV Calcium Gluconate (mg/kg) | IP Calcium Gluconate (mg/kg) | SC Calcium Gluconate (mg/kg) |

| Baseline | 8.5 ± 0.3 | 6.2 ± 0.4 | 6.3 ± 0.2 | 6.1 ± 0.5 |

| 30 min | 8.4 ± 0.2 | 9.5 ± 0.5 | 7.1 ± 0.3 | 6.5 ± 0.4 |

| 1 hour | 8.5 ± 0.3 | 9.2 ± 0.4 | 7.8 ± 0.4 | 7.0 ± 0.3 |

| 2 hours | 8.6 ± 0.2 | 8.8 ± 0.3 | 8.2 ± 0.5 | 7.5 ± 0.4 |

| 4 hours | 8.5 ± 0.4 | 8.6 ± 0.2 | 8.0 ± 0.3 | 7.8 ± 0.5 |

| 6 hours | 8.4 ± 0.3 | 8.5 ± 0.3 | 7.9 ± 0.4 | 7.7 ± 0.4 |

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Signaling Pathways in Calcium Homeostasis

Calcium homeostasis is tightly regulated by a complex interplay of hormones and signaling pathways, primarily involving the Calcium-Sensing Receptor (CaSR), Parathyroid Hormone (PTH), and Vitamin D.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is a G-protein coupled receptor that detects changes in extracellular calcium levels.[1]

Parathyroid Hormone (PTH) Signaling Pathway

PTH is released from the parathyroid glands in response to low blood calcium and acts on bone and kidney to increase calcium levels.[2]

Vitamin D Signaling Pathway

Vitamin D, in its active form (calcitriol), promotes calcium absorption from the intestine.[13]

References

- 1. Serum calcium concentration is maintained when bone resorption is suppressed by osteoprotegerin in young growing male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reference.medscape.com [reference.medscape.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Successful treatment of postparathyroidectomy hypocalcemia using continuous ambulatory intraperitoneal calcium (CAIC) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calcium gluconate infusion: Topics by Science.gov [science.gov]

- 6. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 7. advacarepharma.com [advacarepharma.com]

- 8. droracle.ai [droracle.ai]

- 9. Calcium Gluconate Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 10. droracle.ai [droracle.ai]

- 11. droracle.ai [droracle.ai]

- 12. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Hypocalcemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application of Calcium Gluconate in Activating Platelet-Rich Plasma for Growth Factor Release